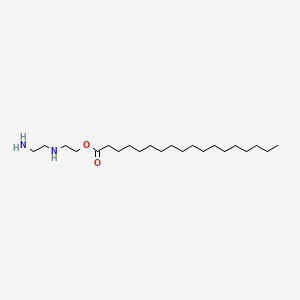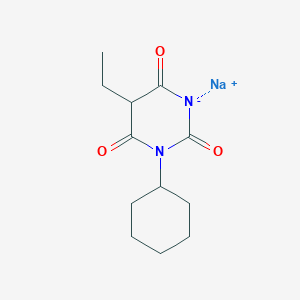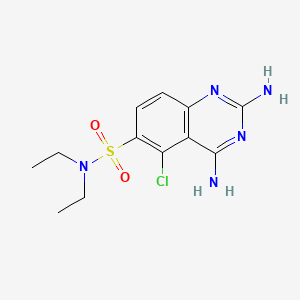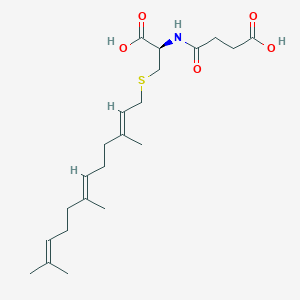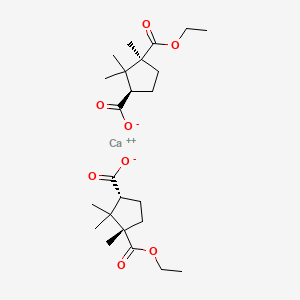
Calcium di(1-ethyl) bis((1S-cis)-camphorate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium di(1-ethyl) bis((1S-cis)-camphorate) is a chemical compound that features a calcium ion coordinated with two camphorate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Calcium di(1-ethyl) bis((1S-cis)-camphorate) typically involves the reaction of calcium salts with camphorate ligands under controlled conditions. The reaction is often carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium di(1-ethyl) bis((1S-cis)-camphorate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The camphorate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized camphorate derivatives, while substitution reactions can produce a variety of substituted calcium camphorates.
Applications De Recherche Scientifique
Calcium di(1-ethyl) bis((1S-cis)-camphorate) has several applications in scientific research:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s unique stereochemistry makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of chiral drugs.
Industry: It is employed in the production of fine chemicals and as a precursor for other specialized compounds.
Mécanisme D'action
The mechanism by which Calcium di(1-ethyl) bis((1S-cis)-camphorate) exerts its effects involves its ability to coordinate with various substrates and catalysts. The calcium ion plays a crucial role in stabilizing the compound’s structure and facilitating its interactions with other molecules. The camphorate ligands provide chiral environments that are essential for asymmetric synthesis and other stereospecific reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium di(1-ethyl) bis((1R-cis)-camphorate): Similar in structure but with different stereochemistry.
Magnesium di(1-ethyl) bis((1S-cis)-camphorate): Similar coordination chemistry but with magnesium instead of calcium.
Zinc di(1-ethyl) bis((1S-cis)-camphorate): Another similar compound with zinc as the central ion.
Uniqueness
Calcium di(1-ethyl) bis((1S-cis)-camphorate) is unique due to its specific stereochemistry and the presence of calcium, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
85719-09-1 |
|---|---|
Formule moléculaire |
C24H38CaO8 |
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
calcium;(1R,3S)-3-ethoxycarbonyl-2,2,3-trimethylcyclopentane-1-carboxylate |
InChI |
InChI=1S/2C12H20O4.Ca/c2*1-5-16-10(15)12(4)7-6-8(9(13)14)11(12,2)3;/h2*8H,5-7H2,1-4H3,(H,13,14);/q;;+2/p-2/t2*8-,12+;/m00./s1 |
Clé InChI |
ZSLCOIDRZOPPIH-NJSCWARSSA-L |
SMILES isomérique |
CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.CCOC(=O)[C@]1(CC[C@H](C1(C)C)C(=O)[O-])C.[Ca+2] |
SMILES canonique |
CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.CCOC(=O)C1(CCC(C1(C)C)C(=O)[O-])C.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




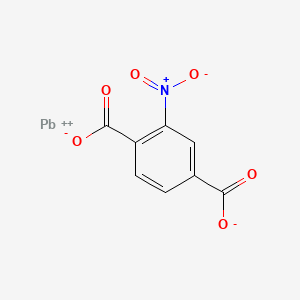
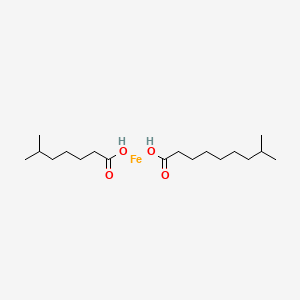
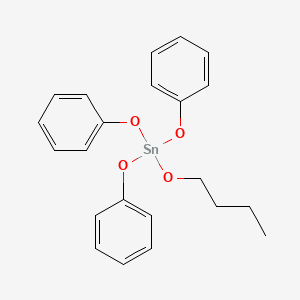



![acetyloxy-[(2R,3S)-4-(acetyloxymercurio)-2,3-dimethoxybutyl]mercury](/img/structure/B12646058.png)

